molecular formula C12H11N5O5S B14153984 3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid CAS No. 889947-82-4

3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid

Cat. No.: B14153984
CAS No.: 889947-82-4
M. Wt: 337.31 g/mol
InChI Key: WHFFNBOXFIIYGN-UHFFFAOYSA-N
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Description

3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a 1,2,4-triazole ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the sulfanyl group and the acetyl group. The final step involves the nitration of the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Acyl chlorides, anhydrides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various acyl derivatives

Mechanism of Action

The mechanism of action of 3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The 1,2,4-triazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a 1,2,4-triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

889947-82-4

Molecular Formula

C12H11N5O5S

Molecular Weight

337.31 g/mol

IUPAC Name

3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C12H11N5O5S/c1-6-13-12(16-15-6)23-5-10(18)14-8-2-7(11(19)20)3-9(4-8)17(21)22/h2-4H,5H2,1H3,(H,14,18)(H,19,20)(H,13,15,16)

InChI Key

WHFFNBOXFIIYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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